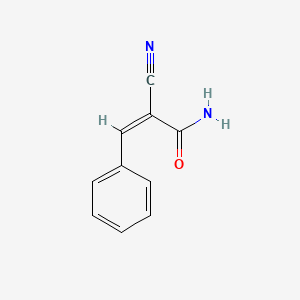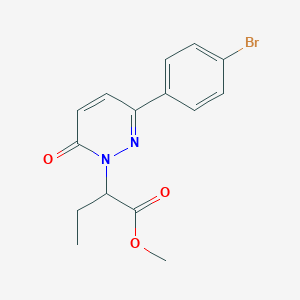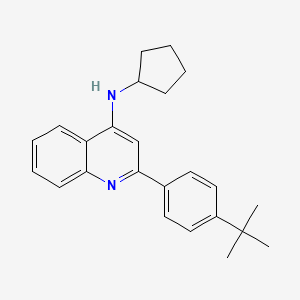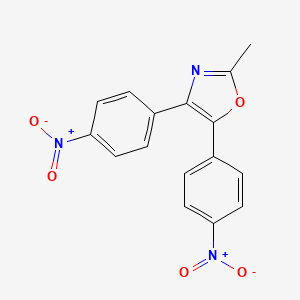![molecular formula C23H18N4O B11940714 N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide CAS No. 100321-96-8](/img/structure/B11940714.png)
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Scientific Research Applications
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazine ring and phenyl groups allow the compound to engage in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide
- 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate
- 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
100321-96-8 |
|---|---|
Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N4O/c1-16(28)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,28) |
InChI Key |
SFVIFGKNSNVUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)








![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

